molecular formula C22H24ClNO5 B1678549 Pyroxamine Maleate CAS No. 5560-75-8

Pyroxamine Maleate

Cat. No.: B1678549
CAS No.: 5560-75-8
M. Wt: 417.9 g/mol
InChI Key: SIVIYOJJUYSAGX-BTJKTKAUSA-N
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Description

Pyroxamine maleate, also known as pyrilamine maleate, is a first-generation antihistamine. It is primarily used to treat allergic reactions by targeting the histamine H1 receptor. This compound is often found in over-the-counter medications for allergies, colds, and pruritic skin disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyroxamine maleate is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine to form N-(4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyridine to yield pyroxamine. Finally, pyroxamine is reacted with maleic acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Pyroxamine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pyroxamine maleate acts as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it stabilizes the inactive form and prevents histamine from exerting its effects. This results in the reduction of symptoms such as itching, redness, and swelling associated with allergic reactions .

Comparison with Similar Compounds

Uniqueness: Pyroxamine maleate is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines .

Properties

CAS No.

5560-75-8

Molecular Formula

C22H24ClNO5

Molecular Weight

417.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine

InChI

InChI=1S/C18H20ClNO.C4H4O4/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;5-3(6)1-2-4(7)8/h2-10,17-18H,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SIVIYOJJUYSAGX-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

5560-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pyroxamine maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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